Methyl 1-bromo-7-chloroisoquinoline-3-carboxylate
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Overview
Description
Methyl 1-bromo-7-chloroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H7BrClNO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-bromo-7-chloroisoquinoline-3-carboxylate typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the desired positions. The carboxylate group is then introduced through esterification with methanol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-bromo-7-chloroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl 1-bromo-7-chloroisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 1-bromo-7-chloroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromo and chloro substituents can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The carboxylate group can also form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-chloroisoquinoline: This compound lacks the carboxylate group but shares the bromo and chloro substituents.
Methyl 7-bromoisoquinoline-3-carboxylate: This compound lacks the chloro substituent but has the bromo and carboxylate groups.
Methyl 1-chloroisoquinoline-3-carboxylate: This compound lacks the bromo substituent but has the chloro and carboxylate groups
Uniqueness
Methyl 1-bromo-7-chloroisoquinoline-3-carboxylate is unique due to the presence of both bromo and chloro substituents along with the carboxylate group. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H7BrClNO2 |
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Molecular Weight |
300.53 g/mol |
IUPAC Name |
methyl 1-bromo-7-chloroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)9-4-6-2-3-7(13)5-8(6)10(12)14-9/h2-5H,1H3 |
InChI Key |
IWONUNNMPFOUFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C2C=C(C=CC2=C1)Cl)Br |
Origin of Product |
United States |
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